5-bromo-2,3-difluoro-N,N-dimethylaniline
Description
Properties
IUPAC Name |
5-bromo-2,3-difluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLAELBZPRRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview:
- Reactants: An aryl halide (e.g., 4-bromo-2,3-difluoroaniline derivatives) and an arylboronic acid or ester.
- Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: Toluene, ethanol, or a mixture with water.
- Conditions: Elevated temperatures (80–120°C), inert atmosphere, typically under nitrogen or argon.
Research Findings:
- The method is well-documented in recent literature, emphasizing operational simplicity and high yields, especially in industrial settings where batch or flow reactors optimize large-scale production.
Alternative Synthetic Routes
Apart from Suzuki coupling, other methods include:
Direct Halogenation of N,N-Dimethylaniline Derivatives
- Electrophilic aromatic substitution with brominating agents (e.g., N-bromosuccinimide, bromine in acetic acid) can introduce bromine selectively at the aromatic ring, especially under controlled conditions to favor substitution at the desired position.
- Fluorination at specific positions (2,3-positions) often involves selective fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or specialized fluorinating agents, although these methods are less common due to regioselectivity challenges.
Fluorination via Nucleophilic or Electrophilic Methods
- Fluorine atoms at positions 2 and 3 can be introduced through nucleophilic aromatic substitution (SNAr) reactions using fluorinating reagents like cesium fluoride or potassium fluoride in polar aprotic solvents, often under elevated temperatures.
Preparation of Precursors
The synthesis of the fluorinated and brominated aromatic intermediates often involves:
- Halogenation of fluorinated aniline derivatives .
- Selective fluorination using electrophilic fluorinating agents.
- Protection/deprotection strategies to ensure regioselectivity.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High efficiency, commercially available |
| Base | K₂CO₃, NaOH | Facilitates transmetalation step |
| Solvent | Toluene, ethanol, DMF | Ensures solubility and reaction stability |
| Temperature | 80–120°C | Balances reaction rate and selectivity |
| Reaction Time | 4–12 hours | Optimized for yield and purity |
Notes on Industrial Scale-Up
- Flow chemistry techniques improve safety and scalability.
- Purification typically involves chromatography, crystallization, or distillation.
- Cost considerations favor the use of readily available catalysts and solvents, with process modifications to reduce waste.
Summary of Key Research Findings
| Source | Methodology | Key Features | Advantages |
|---|---|---|---|
| Patent CN106478377B | Multi-step synthesis involving alkoxy substitution and dealkylation | High purity, brief steps, low cost | Suitable for industrial production |
| ACS Publications | Photoredox difluoroalkylation of aniline derivatives | Metal-free, mild conditions | Versatile for functionalization |
| BenchChem | Suzuki–Miyaura coupling | Efficient, high yield | Widely adopted for aromatic halogenation |
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-difluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce nitro or nitroso derivatives.
Scientific Research Applications
Applications in Organic Synthesis
The primary application of 5-bromo-2,3-difluoro-N,N-dimethylaniline lies in its role as an intermediate in organic synthesis. It is particularly useful for:
- Synthesis of Fluorinated Compounds : The difluoromethyl group is valuable in medicinal chemistry for developing drugs with improved pharmacokinetic properties.
- Preparation of Dyes and Pigments : The compound can be functionalized to create vibrant dyes used in textiles and coatings.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a precursor for several bioactive compounds:
- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
- Antimicrobial Agents : Fluorinated anilines have shown promise in developing new antibiotics due to their ability to penetrate bacterial cell membranes effectively.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a derivative synthesized from this compound. The results indicated that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development.
Agrochemical Applications
The compound also finds applications in agrochemicals:
- Pesticides : It has been utilized in the synthesis of novel insecticides that target specific pests while minimizing environmental impact.
Case Study: Insecticide Development
Research conducted by Mitsui Chemicals Agro highlighted the development of broflanilide, an insecticide derived from similar difluorinated anilines. This compound demonstrated high efficacy against a range of agricultural pests, leading to its commercialization as a safer alternative to conventional pesticides.
Data Table: Summary of Applications
| Application Area | Compound Derivative | Key Benefits |
|---|---|---|
| Organic Synthesis | Fluorinated compounds | Enhanced reactivity and selectivity |
| Pharmaceuticals | Anticancer agents | Cytotoxicity against cancer cells |
| Antimicrobial agents | Improved membrane permeability | |
| Agrochemicals | Insecticides (e.g., broflanilide) | Targeted pest control |
Mechanism of Action
The mechanism of action of 5-bromo-2,3-difluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The dimethylamino group can enhance its solubility and facilitate its transport across cell membranes. These properties make it a valuable tool in studying molecular pathways and developing new therapeutic agents .
Comparison with Similar Compounds
4-Bromo-N,N-dimethylaniline
- Structure: Bromine at position 4, dimethylamino group at position 1.
- Reactivity: Exhibits strong electron-donating effects from the dimethylamino group, facilitating Pd-catalyzed reactions. For example, in Suzuki-Miyaura cross-coupling, this substrate achieved 72% yield under mechanochemical conditions .
- Comparison : The absence of fluorine substituents in 4-bromo-N,N-dimethylaniline results in a more electron-rich aromatic ring compared to the target compound. This difference impacts reaction rates and selectivity in catalytic processes.
3-Fluoro-N,N-dimethylaniline and 4-Fluoro-N,N-dimethylaniline
- Structure : Single fluorine substituent at position 3 or 3.
- Spectroscopy : DFT calculations of ¹³C NMR chemical shifts reveal distinct deshielding effects depending on fluorine position. For instance, 3-fluoro substitution causes a larger downfield shift in adjacent carbons compared to 4-fluoro isomers .
- Comparison: The 2,3-difluoro arrangement in the target compound introduces steric and electronic effects absent in mono-fluoro analogs, likely altering solubility and intermolecular interactions.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
- Electron-Donating Substrates : Aryl bromides with electron-donating groups (e.g., 4-bromo-N,N-dimethylaniline) achieve moderate to high yields (72%) due to enhanced oxidative addition with Pd catalysts .
- Electron-Withdrawing Substrates: The target compound’s fluorine substituents (electron-withdrawing) may reduce catalytic efficiency compared to dimethylamino-only analogs.
Pd-Catalyzed Formylation
- 4-Bromo-N,N-dimethylaniline demonstrated reactivity similar to 4-bromoanisole in Pd-catalyzed formylation, yielding aryl aldehydes efficiently .
Spectroscopic and Stability Properties
¹³C NMR Shifts
- Fluorine substituents significantly influence NMR chemical shifts. For example, 3-fluoro-N,N-dimethylaniline exhibits distinct ¹³C shifts compared to its 4-fluoro counterpart due to differences in electron distribution . The 2,3-difluoro configuration in the target compound would further complicate its NMR profile, with additive deshielding effects.
Stability and Handling
- 3-Bromo-N,N-dimethylaniline : Light-sensitive and stored in cool conditions; incompatible with strong acids/oxidizers .
- Target Compound : The presence of fluorine may enhance stability against oxidation but could increase sensitivity to nucleophilic attack due to electron withdrawal.
Data Tables
Table 1. Comparative Reactivity in Cross-Coupling Reactions
Table 2. Spectroscopic Comparison of Fluorinated Anilines
Biological Activity
5-bromo-2,3-difluoro-N,N-dimethylaniline is an organic compound characterized by its molecular formula . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is dimethylated. This compound has garnered attention for its diverse biological activities, particularly in biochemical research and pharmaceutical applications.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Research indicates that this compound can inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has been shown to bind to active sites of certain enzymes, leading to either inhibition or modulation of their activity, which subsequently affects cellular metabolism and function.
Cellular Effects
Exposure to this compound can lead to significant changes in cellular processes. It influences cell signaling pathways and gene expression, which are vital for cell growth and differentiation. Notably, alterations in the expression levels of genes involved in these processes have been observed, indicating that the compound can disrupt normal cellular functions.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its transport and distribution within biological systems. The compound interacts with transporters that facilitate its movement across cellular membranes, influencing its bioavailability and activity within tissues.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, minimal effects were noted; however, higher doses resulted in significant biochemical changes and potential toxicity. Adverse effects included damage to vital organs and disruption of metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. Its interactions with enzymes can alter metabolite levels and affect overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound's impact on biochemical processes.
Inhibition Studies
A study explored the inhibition potential of various compounds including this compound against tyrosinase, an enzyme critical in melanin biosynthesis. The results indicated that this compound exhibited significant inhibitory activity comparable to standard inhibitors like kojic acid .
Toxicity Assessments
Research has highlighted the toxicity profile of this compound through various assays. In vitro studies showed that prolonged exposure could lead to cytotoxic effects on human cell lines, emphasizing the need for careful dosage management in therapeutic applications .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Mechanism | Toxicity |
|---|---|---|---|
| This compound | 4.39 - 1.71 | Tyrosinase inhibition | Moderate |
| Kojic Acid | 4.00 | Tyrosinase inhibition | Low |
| CGP 28238 | <0.05 | Anti-inflammatory | Low |
| Compound C | <0.06 | Anti-glioma via multiple mechanisms | Low for astrocytes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
